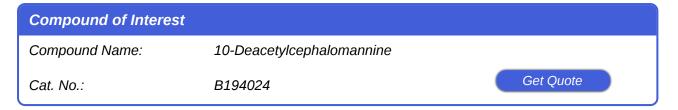


An In-Depth Technical Guide to 10-Deacetylcephalomannine: Properties and Experimental Methodologies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylcephalomannine is a naturally occurring taxane derivative found in various species of the yew tree (Taxus)[1][2][3]. As a close analogue of the highly successful chemotherapeutic agent paclitaxel (Taxol®), it is of significant interest to the scientific community for its potential anti-cancer properties and as a precursor for the semi-synthesis of other taxane-based drugs[4]. This technical guide provides a comprehensive overview of the known physical and chemical properties of **10-Deacetylcephalomannine**, details on its isolation and purification, and an examination of its mechanism of action.

Physical and Chemical Properties

10-Deacetylcephalomannine possesses a complex diterpenoid structure characteristic of the taxane family. While extensive data on all its physical properties are not readily available in the public domain, the following tables summarize the key known identifiers and physicochemical characteristics.

Table 1: General and Chemical Properties of 10-Deacetylcephalomannine



Property	Value	Source
Chemical Name	[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate	[5]
Molecular Formula	C43H51NO13	[5][6]
Molecular Weight	789.86 g/mol	[6]
Monoisotopic Mass	789.33606 Da	[5]
CAS Number	76429-85-1	[6]
Natural Source	Taxus species (e.g., Taxus brevifolia, Taxus cuspidata)	[1][3][7]

Table 2: Spectroscopic and Other Physical Data for 10-Deacetylcephalomannine



Property	Data	Notes
¹ H NMR Data	Specific chemical shifts not readily available in public literature.	The ¹ H NMR spectrum of taxanes is complex due to the numerous protons in varied chemical environments.
¹³ C NMR Data	Specific chemical shifts not readily available in public literature.	The large number of carbon atoms results in a complex ¹³ C NMR spectrum.
Mass Spectrometry	The fragmentation of taxanes typically involves cleavage of the C-O bond between the side chain and the taxane core.	Common fragments for taxanes have been identified, which can aid in the structural elucidation of new derivatives[8].
Melting Point	Not specified in available literature.	
Specific Rotation	Not specified in available literature.	_

Experimental Protocols Isolation and Purification of 10-Deacetylcephalomannine from Taxus Species

The isolation of **10-Deacetylcephalomannine** from its natural source is a multi-step process that generally involves extraction, partitioning, and chromatographic separation. The following is a generalized protocol based on established methods for taxane isolation[1][2][3][7].

1. Extraction:

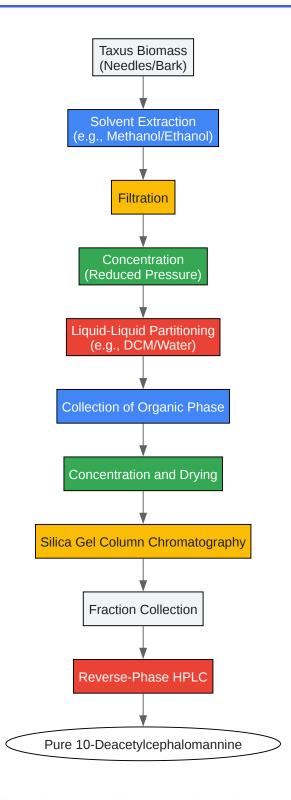
• Dried and ground plant material (bark, needles, or twigs) from a Taxus species is extracted with a polar solvent. Commonly used solvents include methanol, ethanol, or a mixture of ethanol and water (e.g., 70% ethanol)[2].



- The extraction is typically carried out at room temperature for an extended period (e.g., 24 hours) with agitation to ensure maximum yield.
- The resulting extract is then filtered to remove solid plant material.
- 2. Solvent-Solvent Partitioning:
- The crude extract is concentrated under reduced pressure.
- The concentrated extract is then subjected to liquid-liquid partitioning to separate the taxanes from highly nonpolar and polar impurities. A common partitioning scheme involves a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water[2]. The taxanes will preferentially partition into the organic layer.
- This step may be repeated to improve the purity of the taxane-containing organic phase.
- 3. Chromatographic Purification:
- The organic phase from the partitioning step is dried and concentrated.
- The resulting residue is then subjected to one or more chromatographic techniques for the separation of individual taxanes.
- Normal-Phase Chromatography: Silica gel column chromatography is frequently employed, using a gradient elution system of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate)[3].
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of 10-Deacetylcephalomannine. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution[9][10][11][12]. The elution is monitored by UV detection, typically around 227-230 nm[10][13].

Workflow for Extraction and Purification:





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A generalized workflow for the extraction and purification of **10-Deacetylcephalomannine**.

Mechanism of Action



As a member of the taxane family, **10-Deacetylcephalomannine** is believed to exert its cytotoxic effects through a mechanism similar to that of paclitaxel, which involves the disruption of microtubule dynamics[14][15][16][17].

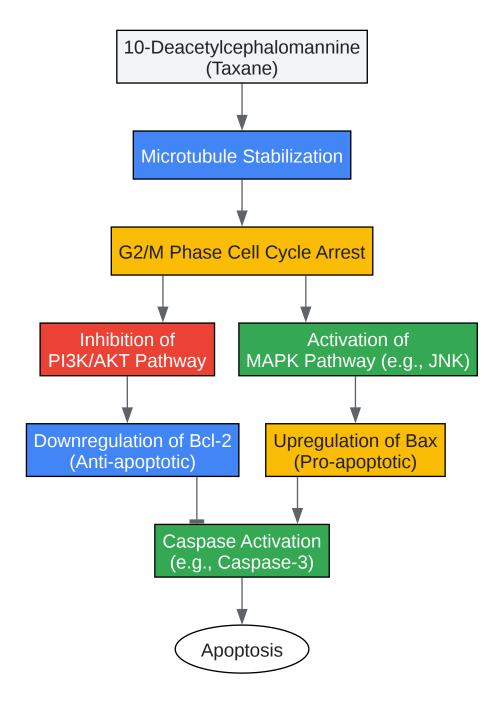
Microtubule Stabilization

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape[14][18]. They are dynamic polymers of α - and β -tubulin heterodimers that undergo constant assembly and disassembly[18]. Taxanes bind to the β -tubulin subunit within the microtubule, stabilizing the polymer and preventing its depolymerization[15][19][20]. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle, primarily at the G2/M phase, and ultimately triggers apoptosis (programmed cell death)[14][21][22][23].

Signaling Pathway for Taxane-Induced Apoptosis

The stabilization of microtubules by taxanes initiates a cascade of signaling events that culminate in apoptosis. While the precise pathway for **10-Deacetylcephalomannine** has not been elucidated in detail, the known pathways for paclitaxel provide a strong model. These pathways can involve the activation of various kinases and the regulation of apoptotic proteins.





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A representative signaling pathway for taxane-induced apoptosis.

Conclusion

10-Deacetylcephalomannine is a valuable natural product with significant potential in the field of oncology. This guide has provided a summary of its known physical and chemical properties, a general methodology for its isolation, and an overview of its mechanism of action. Further research is warranted to fully characterize this compound, including the determination of its



precise physical constants and a detailed elucidation of its specific biological activities and signaling pathways. Such studies will be crucial for unlocking its full therapeutic potential, either as a standalone agent or as a key intermediate in the synthesis of novel anti-cancer drugs.

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